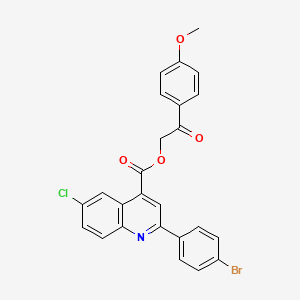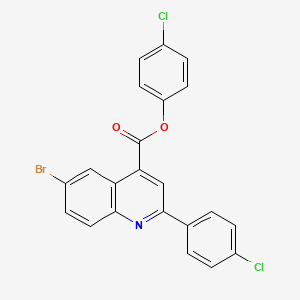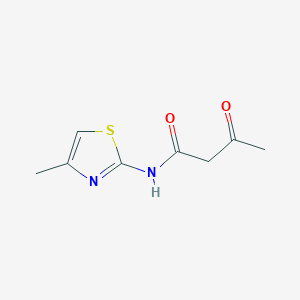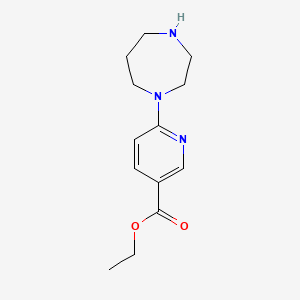
4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Diclorofenil)-2-metil-5-oxo-N-(piridin-3-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de la quinolina. Este compuesto se caracteriza por su estructura única, que incluye un grupo diclorofenil, un grupo piridinil y un núcleo hexahidroquinolina. Ha despertado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
La síntesis de 4-(2,3-Diclorofenil)-2-metil-5-oxo-N-(piridin-3-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo hexahidroquinolina: Este paso implica la ciclización de precursores apropiados en condiciones controladas para formar el anillo hexahidroquinolina.
Introducción del grupo diclorofenil: El grupo diclorofenil se introduce a través de una reacción de sustitución, a menudo utilizando reactivos como diclorobenceno.
Unión del grupo piridinil: El grupo piridinil se une mediante una reacción de acoplamiento, típicamente utilizando derivados de piridina y catalizadores adecuados.
Ensamblaje final: El paso final implica el acoplamiento de los productos intermedios para formar el compuesto deseado, seguido de procesos de purificación como recristalización o cromatografía.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, a menudo empleando equipos de síntesis automatizados y reactores a gran escala.
Análisis De Reacciones Químicas
4-(2,3-Diclorofenil)-2-metil-5-oxo-N-(piridin-3-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo diclorofenil, utilizando nucleófilos como aminas o tioles.
Reacciones de acoplamiento: Se pueden realizar reacciones de acoplamiento con otros compuestos aromáticos utilizando catalizadores como paladio o cobre.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
4-(2,3-Diclorofenil)-2-metil-5-oxo-N-(piridin-3-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, en particular las que implican inflamación e infecciones microbianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-(2,3-Diclorofenil)-2-metil-5-oxo-N-(piridin-3-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías inflamatorias, lo que lleva a una reducción de la inflamación. Los objetivos moleculares y las vías exactas pueden variar según el contexto biológico específico.
Comparación Con Compuestos Similares
En comparación con compuestos similares, 4-(2,3-Diclorofenil)-2-metil-5-oxo-N-(piridin-3-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida se destaca por su combinación única de características estructurales. Los compuestos similares incluyen:
4-(2,3-Diclorofenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato: Conocido por su papel en la química medicinal como bloqueador de los canales de calcio.
Derivados de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida: Estudiados por su actividad antituberculosa.
Derivados de triazolo[4,3-a]pirazina: Investigados por sus propiedades antibacterianas.
La singularidad de 4-(2,3-Diclorofenil)-2-metil-5-oxo-N-(piridin-3-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxamida radica en su disposición estructural específica, que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
476482-98-1 |
|---|---|
Fórmula molecular |
C22H19Cl2N3O2 |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
4-(2,3-dichlorophenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H19Cl2N3O2/c1-12-18(22(29)27-13-5-4-10-25-11-13)19(14-6-2-7-15(23)21(14)24)20-16(26-12)8-3-9-17(20)28/h2,4-7,10-11,19,26H,3,8-9H2,1H3,(H,27,29) |
Clave InChI |
FGNAIAAWNHNLML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)





![5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B12050819.png)
![3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12050849.png)
![2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12050851.png)
